![molecular formula C10H20Cl2O3 B14658147 1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL CAS No. 52419-39-3](/img/structure/B14658147.png)
1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol is a chemical compound with the molecular formula C10H20Cl2O3 and a molecular weight of 259.17 g/mol . It is known for its unique structure, which includes both butoxy and chloropropan-2-ol groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol typically involves the reaction of epichlorohydrin with butanol under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloropropan-2-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
作用機序
The mechanism of action of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol include:
- 1-Butoxy-3-chloropropan-2-ol
- 1-Chloro-3-(chloromethyl)propane
- 1-Butoxy-2-chloropropane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of butoxy and chloropropan-2-ol groups, which confer specific reactivity and functional properties. This makes it particularly useful in applications where these properties are desired.
特性
CAS番号 |
52419-39-3 |
|---|---|
分子式 |
C10H20Cl2O3 |
分子量 |
259.17 g/mol |
IUPAC名 |
1-(1-butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H20Cl2O3/c1-2-3-4-14-8-10(6-12)15-7-9(13)5-11/h9-10,13H,2-8H2,1H3 |
InChIキー |
INLRXGFFEBMSBR-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(CCl)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




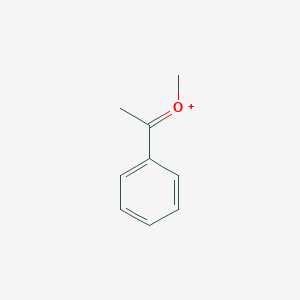
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
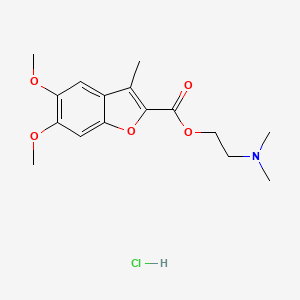

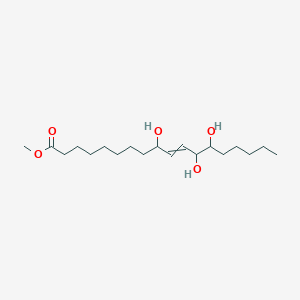
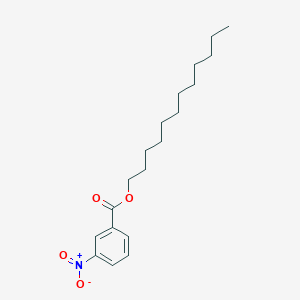
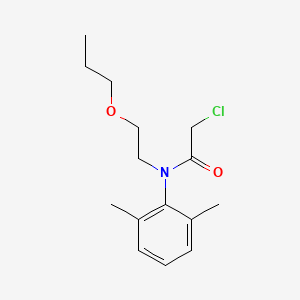
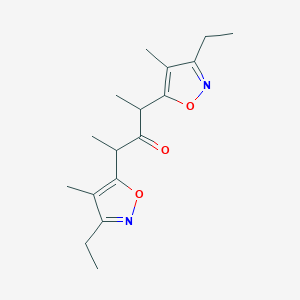
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
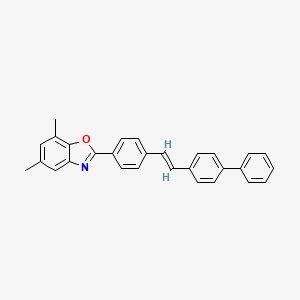
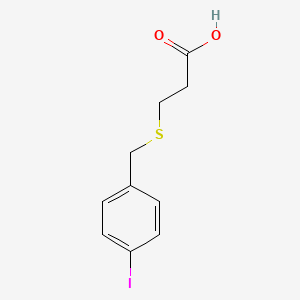
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
